molecular formula C19H30ClN3O3 B4667333 N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide

Cat. No.: B4667333
M. Wt: 383.9 g/mol
InChI Key: YFARRTYXLOBLGS-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a chlorinated aromatic ring, and an ethylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the chlorinated aromatic ring and the piperazine ring. The key steps include:

    Methoxylation: The addition of methoxy groups to the aromatic ring.

    Formation of Piperazine Ring: The synthesis of the piperazine ring, which involves the reaction of ethylenediamine with a suitable dihalide.

    Coupling Reaction: The final step involves coupling the chlorinated, methoxylated aromatic ring with the piperazine ring and the ethylbutyl side chain under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger quantities of reactants.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-methylbutyl)-1-piperazinecarboxamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-propylbutyl)-1-piperazinecarboxamide

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide is unique due to its specific structural features, such as the ethylbutyl side chain, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-ethylbutyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30ClN3O3/c1-5-14(6-2)13-22-7-9-23(10-8-22)19(24)21-16-11-15(20)17(25-3)12-18(16)26-4/h11-12,14H,5-10,13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFARRTYXLOBLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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